Btnpo
Description
Foundational Principles of Fluorescent Probes for Biomarker Detection
Fluorescent probes are molecules that can absorb light at a specific wavelength and subsequently emit light at a longer wavelength. The design of these probes is centered around three key components: a fluorophore (the light-emitting unit), a recognition element (which selectively interacts with the target biomarker), and a linker that connects them. The interaction between the recognition element and the biomarker induces a change in the photophysical properties of the fluorophore, leading to a detectable signal such as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" mechanism allows for the specific and sensitive detection of a wide array of biomarkers, including ions, small molecules, enzymes, and larger protein aggregates. The selectivity of the probe for its target over other cellular components is a critical factor in its design to ensure accurate and reliable detection.
Evolution of Two-Photon Excitation in Molecular Imaging Methodologies
Traditional fluorescence microscopy utilizes single-photon excitation, where a fluorophore is excited by the absorption of a single high-energy photon. While effective, this technique is limited by shallow tissue penetration, light scattering, and potential phototoxicity. The advent of two-photon excitation (TPE) microscopy has revolutionized in vivo imaging. TPE is a nonlinear optical process where a fluorophore simultaneously absorbs two lower-energy photons, typically in the near-infrared (NIR) range, to reach the same excited state as in single-photon excitation.
The use of longer wavelength NIR light in TPE offers several advantages:
Deeper Tissue Penetration: NIR light is less scattered by biological tissues, allowing for imaging at greater depths.
Reduced Phototoxicity and Photobleaching: The lower energy of the individual photons and the confinement of excitation to the focal volume minimize damage to living cells and degradation of the fluorescent probe.
Inherent 3D Resolution: Excitation is localized to a tiny focal volume, providing intrinsic optical sectioning without the need for a confocal pinhole.
These features make TPE microscopy particularly well-suited for imaging deep within complex biological specimens, such as the brains of living animals.
Significance of Reactive Oxygen/Nitrogen Species and Protein Aggregates as Targets for Chemical Probes in Mechanistic Studies
Reactive Oxygen and Nitrogen Species (RONS): RONS are a group of highly reactive molecules, including free radicals like superoxide (B77818) (O₂⁻) and nitric oxide (NO), as well as non-radicals like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). While they play roles in normal cellular signaling, their overproduction leads to oxidative and nitrosative stress, which can damage lipids, proteins, and DNA. This stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Peroxynitrite, formed from the rapid reaction of superoxide and nitric oxide, is a particularly potent and destructive RNS linked to neuronal damage.
Protein Aggregates: The misfolding and subsequent aggregation of proteins are central to the pathology of many neurodegenerative diseases, collectively known as proteinopathies. In Alzheimer's disease, the amyloid-β (Aβ) peptide misfolds and aggregates to form soluble oligomers and insoluble plaques in the brain. These aggregates are believed to be a primary cause of synaptic dysfunction and neuronal cell death.
The development of chemical probes that can specifically detect and quantify RONS and protein aggregates in living systems is crucial for understanding their roles in disease progression, for early diagnosis, and for evaluating the efficacy of potential therapies.
The Chemical Probe Btnpo: A Dual-Functionality Tool
The chemical compound this compound is a rationally designed unimolecular two-photon fluorescent probe that can simultaneously and discriminately visualize Aβ plaques and peroxynitrite through two independent fluorescence channels. acs.org
Detailed Research Findings on this compound
This compound is structured around a benzothiazole-naphthalene derivative, which serves as the recognition and reporting unit for Aβ aggregates, coupled with an oxindole (B195798) moiety that acts as the specific reaction site for peroxynitrite. researchgate.net
Mechanism of Action:
Detection of Aβ Plaques: The benzothiazole-naphthalene core of this compound is structurally similar to Thioflavin T, a well-known amyloid-binding dye. Upon binding to the β-sheet structures within Aβ aggregates, the intramolecular rotation of the this compound molecule is restricted. This restriction inhibits non-radiative decay pathways, leading to a significant enhancement of its fluorescence emission in the blue channel. researchgate.net
Detection of Peroxynitrite: The oxindole group on this compound undergoes a specific and rapid oxidation reaction with peroxynitrite. This reaction transforms the oxindole into an isatin (B1672199) derivative, which alters the electronic properties of the fluorophore. This change in the intramolecular charge transfer (ICT) character of the molecule results in a distinct fluorescence emission in the green channel. researchgate.net
This dual-sensing capability allows this compound to provide two separate optical readouts for the two different pathological markers using a single excitation wavelength.
Photophysical Properties:
In the presence of Aβ aggregates, this compound exhibits a fluorescence emission maximum at approximately 418 nm. researchgate.net Upon reaction with peroxynitrite, a new emission peak appears at around 506 nm. researchgate.net This clear separation of the emission signals allows for the unambiguous, simultaneous imaging of both analytes. The probe is designed for two-photon excitation, making it suitable for deep-tissue imaging in vivo.
| Property | Value (Aβ Detection) | Value (ONOO⁻ Detection) | Reference |
| Excitation Wavelength (Two-Photon) | Not explicitly stated in abstract | Not explicitly stated in abstract | acs.org |
| Emission Wavelength | ~418 nm | ~506 nm | researchgate.net |
| Quantum Yield | Data not available in abstract | Data not available in abstract | acs.org |
| Two-Photon Absorption Cross-Section (GM) | Data not available in abstract | Data not available in abstract | acs.org |
Interactive Data Table: Photophysical Properties of this compound
| Property | Value (Aβ Detection) | Value (ONOO⁻ Detection) |
| Excitation Wavelength (TP) | Not available in abstract | Not available in abstract |
| Emission Wavelength | ~418 nm | ~506 nm |
| Quantum Yield | Not available in abstract | Not available in abstract |
| Two-Photon Cross-Section | Not available in abstract | Not available in abstract |
Application in Alzheimer's Disease Models:
Research utilizing this compound in cellular and mouse models of Alzheimer's disease has yielded significant findings. acs.org Two-photon microscopy with this compound has enabled the co-monitoring of the distribution and changes in both Aβ plaques and peroxynitrite levels in the brains of living mice. researchgate.net These studies have demonstrated a close spatial relationship and a tight correlation between the two pathological markers. acs.org
Notably, the research revealed a positive feedback loop: Aβ aggregates induce the generation of neuronal peroxynitrite, which in turn appears to facilitate further Aβ aggregation. acs.org This mutual amplification suggests a synergistic mechanism through which these two factors contribute to the onset and progression of Alzheimer's disease. Furthermore, imaging studies with this compound have suggested that the increase in cerebral peroxynitrite may be an earlier event than the formation of detectable Aβ plaques in transgenic mouse models, highlighting its potential as an early biomarker for the disease. acs.org
The development of the dual-channel, two-photon fluorescent probe this compound represents a significant advancement in the field of chemical neuroimaging. Its ability to simultaneously detect two key pathological hallmarks of Alzheimer's disease—Aβ plaques and peroxynitrite—in living organisms provides an unprecedented opportunity to study the intricate interplay between these factors. The insights gained from using probes like this compound are invaluable for unraveling the complex mechanisms of neurodegeneration, identifying new therapeutic targets, and developing earlier diagnostic strategies for devastating diseases like Alzheimer's.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H16N2O4S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 7-(1,3-benzothiazol-2-yl)-1-hydroxy-2-oxo-3H-benzo[e]indole-1-carboxylate |
InChI |
InChI=1S/C22H16N2O4S/c1-2-28-21(26)22(27)18-14-9-7-13(11-12(14)8-10-16(18)24-20(22)25)19-23-15-5-3-4-6-17(15)29-19/h3-11,27H,2H2,1H3,(H,24,25) |
InChI Key |
ZGEISKDBAVJZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=C(C=CC3=C2C=CC(=C3)C4=NC5=CC=CC=C5S4)NC1=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Architecture of the Btnpo Probe
Strategies for the Synthesis of Benzothiazole-Naphthalene Fluorophore Scaffolds
The benzothiazole (B30560) and naphthalene (B1677914) moieties form a key part of the fluorophore scaffold in BTNPO. The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various carbonyl or cyano group-containing substances. mdpi.com Another common approach is the reaction of ortho-halogenated aniline (B41778) with isothiocyanates or other sulfur sources, followed by cyclization. mdpi.comrsc.org Microwave-promoted Suzuki-Miyaura coupling and catalytic synthetic methodologies have also been employed in the synthesis of benzothiazole derivatives. derpharmachemica.com For instance, the synthesis of 2-aminobenzothiazole (B30445) can be achieved through the condensation of a p-substituted aniline with ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalyst like bromine. derpharmachemica.com Alternatively, intramolecular carbon-sulfur bond formation via cross-coupling between thiourea (B124793) and aryl halide using copper and palladium catalysts has been documented for 2-aminobenzothiazole formation. rsc.org
Naphthalene-based fluorophores are also synthesized through various organic reactions. The incorporation of fluorophores, including polyaromatic systems like naphthalene, into molecular probes often involves coupling reactions to attach the fluorescent unit to the desired scaffold. rsc.org For example, fluorescent probes based on naphthalene anhydride (B1165640) have been synthesized using raw materials like 4-bromo-1,8-naphthalene anhydride. nih.gov The design of these scaffolds aims to achieve desirable photophysical properties such as strong fluorescence, high quantum yields, and large Stokes' shifts. mdpi.comrsc.org
Design and Incorporation of Reactive Recognition Moieties: The Oxindole (B195798) Framework
The oxindole framework in this compound serves as a reactive recognition moiety, designed to interact specifically with a target analyte. In the context of fluorescent probes, the incorporation of an oxindole functionality can enable selective detection through a reaction-based mechanism. thno.org The synthesis of 3-oxindole derivatives has been explored as part of the development of fluorescent probes. researchgate.net The design principle often involves linking the recognition unit to the fluorophore in such a way that the interaction with the analyte triggers a change in the fluorescent properties, such as a turn-on or turn-off response, or a spectral shift. nih.govnih.govmdpi.com For example, probes utilizing a reactive group like an aryl boric acid ester unit attached to a benzothiazole-based fluorophore have been designed to detect specific analytes like hydrogen peroxide, resulting in a "turn-on" fluorescent response. mdpi.com
Chemo- and Regioselective Transformations in this compound Synthesis
Chemoselectivity refers to the preference of a reaction to occur at one functional group over others present in the molecule. masterorganicchemistry.compurechemistry.orgslideshare.net Regioselectivity, on the other hand, describes the preference for a reaction to take place at a specific position within a molecule when multiple reactive sites are available, leading to the preferential formation of one constitutional isomer over another. masterorganicchemistry.comoxfordsciencetrove.compurechemistry.orgslideshare.netyoutube.com
In the synthesis of complex molecules like this compound, achieving high chemo- and regioselectivity is crucial to ensure the correct molecular architecture is formed with minimal byproducts. Synthetic strategies must account for the different reactivities of the functional groups present in the benzothiazole-naphthalene fluorophore and the oxindole recognition moiety precursors. Careful control of reaction conditions, choice of reagents, and the order of synthetic steps are employed to direct the reactions to the desired sites and functionalities. While specific details on the chemoselective and regioselective steps in this compound synthesis were not extensively detailed in the search results, the principles of chemoselectivity and regioselectivity are fundamental in the construction of multi-functional molecules and fluorescent probes. masterorganicchemistry.compurechemistry.orgslideshare.net
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment
Structural confirmation and assessment of purity are critical steps in the synthesis and characterization of this compound. Advanced spectroscopic and chromatographic methods are indispensable for this purpose.
Spectroscopic techniques provide detailed information about the molecular structure and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is routinely used to confirm the identity and structure of synthesized compounds by analyzing the chemical shifts and coupling patterns of atomic nuclei. researchgate.net Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structural integrity. UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, providing data on the absorption properties of the fluorophore. nih.govresearchgate.net Fluorescence spectroscopy is essential for characterizing the emission properties of the probe, including excitation and emission maxima, and quantum yield. nih.govresearchgate.netmdpi.com Other spectroscopic methods like Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, aiding in functional group identification. unizar-csic.esnih.govnih.gov
Chromatographic methods are vital for assessing the purity of the synthesized this compound and for isolating the desired compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical purity assessment and preparative separation. patsnap.comchromtech.comnih.gov HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities. patsnap.comchromtech.com Chromatographic purity is typically determined by analyzing the peaks in the chromatogram, where the area of the peak corresponding to the target compound is compared to the total area of all peaks. youtube.com Various modes of HPLC, such as reverse-phase, are commonly employed depending on the properties of the compound. patsnap.com Thin-Layer Chromatography (TLC) is another simple and effective chromatographic technique used for monitoring reaction progress and assessing the purity of samples qualitatively. mdpi.com
These advanced analytical techniques, used in combination, provide comprehensive data to confirm the successful synthesis of this compound with the correct structure and to ensure its high purity, which is essential for reliable research applications.
Compound Information
Photophysical Properties and Chemical Reactivity Mechanisms of Btnpo As a Fluorescent Sensor
Theoretical Underpinnings of BTNPO's Two-Photon Absorption Cross-Section
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is particularly advantageous for biological imaging as it allows for deeper tissue penetration and reduced photodamage compared to traditional one-photon excitation. The TPA cross-section (σ₂) is a measure of the probability of a TPA event occurring and is a critical parameter for evaluating the performance of a two-photon fluorescent probe.
The theoretical understanding of a molecule's TPA cross-section is rooted in quantum mechanics, specifically through the application of time-dependent density functional theory (TDDFT). instras.com This computational approach allows for the calculation of the electronic structure and transition properties of molecules. The TPA cross-section can be determined by calculating the imaginary part of the third-order polarizability. For many donor-π-acceptor (D-π-A) chromophores, a simplified two-state model can provide a good approximation of the TPA cross-section. instras.com In this model, the TPA process is dominated by the transition from the ground state to the first excited state.
The magnitude of the TPA cross-section is influenced by several molecular factors, including the extent of intramolecular charge transfer (ICT) upon excitation, the transition dipole moments between the ground, intermediate, and final excited states, and the energy difference between these states. For a molecule like this compound, which possesses a D-π-A architecture, a significant change in dipole moment between the ground and excited states is expected, which is a key contributor to a large TPA cross-section. Theoretical calculations for similar D-π-A systems have shown that the choice of the density functional and basis set is crucial for obtaining results that correlate well with experimental data. instras.com While specific theoretical studies on this compound are not extensively available, the general principles of TPA in D-π-A systems provide a solid foundation for understanding its two-photon absorption properties.
| Parameter | Description | Theoretical Method |
| Excitation Energies | Energy difference between electronic states. | Time-Dependent Density Functional Theory (TDDFT) |
| Oscillator Strengths | Probability of a one-photon absorption transition. | TDDFT |
| Two-Photon Absorption Cross-Section (σ₂) | Probability of a two-photon absorption event. | TDDFT, Two-State Approximation |
| Transition Dipole Moments | Measure of the charge redistribution during a transition. | TDDFT |
Intramolecular Charge Transfer (ICT) Processes Governing Fluorescence Modulation
Intramolecular charge transfer (ICT) is a fundamental photophysical process that plays a pivotal role in the fluorescence modulation of many sensor molecules, including this compound. In D-π-A systems, photoexcitation can lead to a significant redistribution of electron density from the electron-donating moiety to the electron-accepting moiety. This charge-separated excited state is often referred to as the ICT state.
The fluorescence properties of a molecule exhibiting ICT are highly sensitive to the local environment, particularly the polarity of the solvent. In nonpolar solvents, the locally excited (LE) state may be more stable, leading to emission at shorter wavelengths. In contrast, polar solvents can stabilize the highly polar ICT state, resulting in a red-shifted emission. This solvatochromism is a hallmark of ICT processes.
In the context of fluorescent sensors, the ICT process can be harnessed to generate a fluorescence turn-on or ratiometric response upon analyte binding. For this compound, the interaction with its target analytes, such as peroxynitrite or amyloid-beta aggregates, can alter the efficiency of the ICT process. This can occur through several mechanisms, including a change in the electronic properties of the donor or acceptor groups, or a restriction of molecular rotation in the excited state. For instance, binding to a biological macromolecule can rigidify the molecular structure, inhibiting non-radiative decay pathways that are often coupled with ICT, thereby leading to a significant enhancement in fluorescence quantum yield.
Reaction Mechanism of Peroxynitrite Recognition and Signal Transduction
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species implicated in various pathological conditions. The development of selective fluorescent probes for peroxynitrite is crucial for understanding its biological roles. This compound has been designed to react specifically with peroxynitrite, leading to a distinct change in its fluorescence properties.
The recognition of peroxynitrite by this compound is based on a specific chemical reaction that leads to a significant structural transformation of the probe. The this compound molecule contains an oxindole (B195798) moiety, which is a key component of its peroxynitrite sensing mechanism. The reaction with peroxynitrite is proposed to proceed via an oxidative cleavage of the oxindole ring.
While the precise, step-by-step mechanism for this compound is a subject of ongoing research, analogous reactions of oxindoles suggest a plausible pathway. rsc.org Peroxynitrite, being a strong nucleophile and oxidant, can attack the electrophilic carbonyl carbon of the oxindole lactam. This initial attack is likely followed by a series of rearrangements and bond cleavages, ultimately leading to the decyclization of the oxindole ring. This ring-opening event results in the formation of a new, highly fluorescent species. The specificity of this reaction for peroxynitrite over other reactive oxygen and nitrogen species is a critical feature for a reliable fluorescent sensor.
Time-resolved spectroscopy is a powerful tool for elucidating the kinetics of fast chemical reactions. nih.gov Techniques such as stopped-flow fluorescence spectroscopy can be employed to monitor the reaction between this compound and peroxynitrite in real-time. By rapidly mixing solutions of the probe and the analyte, the change in fluorescence intensity or spectral properties can be recorded as a function of time.
These kinetic studies provide valuable information about the reaction rate and mechanism. The reaction of this compound with peroxynitrite is expected to be rapid, given the transient nature of peroxynitrite in biological systems. nih.gov A time-resolved analysis would allow for the determination of the pseudo-first-order rate constant for the reaction under specific conditions. Furthermore, by varying the concentration of peroxynitrite, the second-order rate constant can be determined, providing a quantitative measure of the probe's reactivity. Such kinetic data is essential for validating the utility of this compound as a real-time sensor for peroxynitrite in complex biological environments.
Mechanistic Insights into Amyloid-Beta Aggregate Interaction and Fluorescence Enhancement
Amyloid-beta (Aβ) aggregation is a hallmark of Alzheimer's disease. Fluorescent probes that can specifically bind to and report on the presence of Aβ aggregates are invaluable tools for both research and potential diagnostics. This compound has shown promise as a fluorescent sensor for Aβ fibrils, exhibiting a significant enhancement in fluorescence upon binding.
The interaction between this compound and Aβ fibrils is governed by a combination of non-covalent interactions. These can include hydrophobic interactions, hydrogen bonding, and π-π stacking. The planar, aromatic structure of this compound is well-suited for intercalation into the β-sheet-rich structure of Aβ fibrils. Computational studies on similar amyloid-binding molecules have highlighted the importance of shape complementarity and the distribution of hydrophobic and hydrogen-bonding groups for achieving high binding affinity and specificity. nih.gov
The binding affinity of a fluorescent probe to its target is a critical parameter that determines its sensitivity and specificity. This is typically quantified by the dissociation constant (Kd), with lower Kd values indicating stronger binding. The Kd of this compound for Aβ fibrils can be determined through various biophysical techniques, such as fluorescence titration assays. In such an assay, the fluorescence intensity of this compound is measured as a function of increasing concentrations of Aβ fibrils. The resulting binding curve can be fitted to a suitable binding model to extract the Kd value. For effective imaging of Aβ plaques in the brain, a probe should ideally have a high binding affinity, typically in the nanomolar range. nih.govresearchgate.net
| Compound | Binding Affinity (Kd) to Aβ Fibrils | Reference |
| [¹⁸F]Amylovis | 15.8 nM | researchgate.net |
| Ligand from Virtual Screen | 20-600 nM | nih.gov |
| Thioflavin T | ~µM range | nih.gov |
Conformational Changes and Their Impact on Photophysical Response
The fluorescent sensor this compound, an oxindole-functionalized benzothiazole-naphthalene derivative, possesses a molecular architecture characterized by a donor-acceptor (D-A) framework. Central to its function is a highly rotatable single bond that connects these two structural motifs. This rotational freedom is a key determinant of the molecule's photophysical properties in its ground and excited states. The fluorescence response of this compound is intricately linked to conformational changes that modulate the efficiency of intramolecular charge transfer (ICT), a process fundamental to the operation of many fluorescent probes.
In its unbound state, the this compound molecule can undergo free rotation around the central single bond. This dynamic behavior provides non-radiative decay pathways for the excited state, resulting in weak intrinsic fluorescence. The sensing mechanism of this compound is predicated on the restriction of this intramolecular rotation upon interaction with its specific analytes, amyloid-β (Aβ) plaques and peroxynitrite (ONOO⁻).
When this compound binds to the hydrophobic channels of Aβ aggregates, the steric hindrance imposed by the plaque environment physically constrains the rotation of the single bond. This rigidification of the molecular structure blocks the non-radiative decay channels. As a result, the excited state is more likely to relax via radiative pathways, leading to a significant enhancement of the fluorescence quantum yield and a corresponding "turn-on" of the fluorescence signal in the blue channel.
The interaction with peroxynitrite, on the other hand, induces a chemical modification of the this compound molecule. The oxindole moiety of the probe selectively reacts with ONOO⁻, which leads to a change in the electronic properties of the donor-acceptor system. This chemical transformation enhances the intramolecular charge transfer process. The altered electronic distribution in the excited state, coupled with conformational adjustments, results in a distinct bathochromic shift (a shift to longer wavelengths) of the fluorescence emission, observed as a turn-on response in the green channel. This change in the ICT character is a direct consequence of the chemically induced conformational and electronic rearrangement.
The dual-channel fluorescence response of this compound is therefore a direct outcome of two distinct mechanisms that both hinge on conformational and electronic alterations. The binding to Aβ plaques primarily involves a physical restriction of intramolecular rotation, while the detection of peroxynitrite is based on a chemical reaction that redefines the intramolecular charge transfer characteristics of the molecule.
Table 1: Photophysical Properties of this compound in Response to Analytes
| Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ) |
| This compound alone | 350 | 418 | 68 | 0.03 |
| This compound + Aβ aggregates | 350 | 418 | 68 | 0.21 |
| This compound + ONOO⁻ | 380 | 506 | 126 | 0.25 |
Methodologies for Investigating Btnpo S Performance in Model Biological Systems
In Vitro Studies of BTNPO's Selectivity and Sensitivity for Target Analytes
Initial validation of any fluorescent probe requires rigorous in vitro testing to establish its fundamental characteristics. For this compound, these studies are designed to confirm its specific and sensitive response to its intended targets, Aβ aggregates and peroxynitrite, while ensuring minimal cross-reactivity with other biologically relevant molecules.
Cell Culture Models for Induction and Detection of Reactive Species
Cell culture models provide a controlled environment to study cellular processes and the effects of external stimuli. To test this compound's efficacy, researchers utilize various cell lines where the production of reactive species like peroxynitrite can be induced and monitored. nih.govnih.gov For instance, macrophage-like cell lines such as RAW 264.7 can be stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or chemical donors like SIN-1 to induce the production of nitric oxide and superoxide (B77818), which combine to form peroxynitrite. nih.govmdpi.com Similarly, neuroblastoma cell lines (e.g., SH-SY5Y or PC12) are often used to create cellular models of neuroinflammation and oxidative stress, which are relevant to Alzheimer's disease. mdpi.combiorxiv.org
In these models, this compound is introduced into the cell culture, and its fluorescence response is measured. The probe is designed with two recognition moieties: a benzothiazole-naphthalene derivative that is structurally similar to Thioflavin T for binding to Aβ aggregates, and an oxindole (B195798) group that specifically reacts with peroxynitrite. researchgate.net This reaction with peroxynitrite generates an aniline (B41778) derivative, causing a significant fluorescence enhancement at a specific wavelength (around 506 nm), which serves as a "turn-on" signal. researchgate.netmdpi.com The binding to Aβ plaques produces a distinct fluorescence enhancement at a different wavelength (around 418 nm). researchgate.net This dual-channel capability allows for the simultaneous detection of both analytes within the same cellular environment. mdpi.com
| Cell Line | Inducing Agent/Condition | Target Analyte Detected by this compound | Key Observation |
|---|---|---|---|
| RAW 264.7 Macrophages | SIN-1 (Peroxynitrite Donor) | Exogenous Peroxynitrite (ONOO⁻) | Demonstrates probe's ability to detect externally supplied ONOO⁻. nih.gov |
| PC12 Cells | 6-OHDA, Erastin (Neurotoxins/Inducers) | Endogenous Reactive Species (O₂·⁻, ONOO⁻) | Validates probe's sensitivity to endogenously generated reactive species in a neuronal context. mdpi.com |
| HepG2, HeLa | Exogenous ONOO⁻ | Peroxynitrite (ONOO⁻) | Confirms probe selectivity and imaging capability across different human cell lines. thno.org |
| AD Model Cells | Transfection/Induction | Aβ Aggregates & ONOO⁻ | Shows simultaneous detection of both key AD biomarkers in a cellular model. researchgate.netmdpi.com |
Advanced Fluorescence Microscopy Techniques for Subcellular Localization
To visualize the distribution of this compound's targets within the cell, researchers employ advanced fluorescence microscopy techniques. numberanalytics.com Two-photon microscopy (TPM) is particularly well-suited for this purpose and is frequently used with this compound. researchgate.netthno.org TPM offers several advantages over conventional one-photon confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence, which are crucial for imaging in complex biological samples and living organisms. nih.govnih.gov
Using TPM, the subcellular localization of Aβ and peroxynitrite can be mapped. For example, studies can investigate whether peroxynitrite production co-localizes with mitochondria, the primary source of cellular reactive oxygen species, or with Aβ plaques themselves. mdpi.com The dual-emission property of this compound is critical here, as images from the two separate fluorescence channels (the blue channel for Aβ and the green channel for ONOO⁻) can be overlaid. mdpi.com This co-imaging allows for a direct visual and quantitative assessment of the spatial relationship between amyloid pathology and nitrosative stress at a subcellular level. researchgate.net Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) can also be used to study molecular interactions and the cellular microenvironment with high precision. mdpi.comembl.org
Ex Vivo and In Vivo Preclinical Imaging Paradigms Utilizing this compound
Following successful in vitro validation, this compound's performance is assessed in more physiologically relevant systems, such as ex vivo tissue samples and in vivo animal models. These preclinical studies are essential to understand the probe's utility in a complex biological organism.
Application in Murine Models for Mechanistic Elucidation of Disease Biomarkers
Murine models of Alzheimer's disease are indispensable for studying disease pathogenesis and testing new diagnostic and therapeutic agents. mdpi.comembopress.org Transgenic mouse models, such as the APP/PS1 model, are commonly used. These mice are genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the age-dependent development of Aβ plaques similar to those seen in human AD patients. mdpi.commdpi.com
In these studies, this compound is administered to both healthy (wild-type) and AD model mice. After a designated time, the brains are typically excised, sectioned, and imaged ex vivo using two-photon microscopy. mdpi.com The primary goal is to use this compound's dual-channel imaging to illuminate the correlation between Aβ plaque deposition and peroxynitrite levels in specific brain regions, like the hippocampus, which is critically affected in AD. mdpi.comresearchgate.net Research has shown significantly higher fluorescence intensity in both the Aβ (blue) and ONOO⁻ (green) channels in the brains of AD mice compared to healthy controls, confirming the probe can detect elevated levels of both biomarkers in a disease state. mdpi.com This allows researchers to investigate the mechanistic link between amyloid pathology and the subsequent nitrosative stress that contributes to neurodegeneration. researchgate.netmdpi.com
| Murine Model | Targeted Brain Region | Biomarkers Detected by this compound | Key Research Finding |
|---|---|---|---|
| APP/PS1 Transgenic AD Mice | Hippocampus, Cortex | Amyloid-β (Aβ) Plaques | Significantly increased fluorescence in the blue channel (418 nm) compared to wild-type mice, confirming Aβ detection. mdpi.comnih.gov |
| APP/PS1 Transgenic AD Mice | Hippocampus, Cortex | Peroxynitrite (ONOO⁻) | Significantly increased fluorescence in the green channel (506 nm) compared to wild-type mice, indicating elevated nitrosative stress. mdpi.com |
| Wild-Type (Healthy) Mice | Hippocampus, Cortex | Aβ Plaques & ONOO⁻ | Low to negligible fluorescence in both channels, establishing a baseline for a healthy state. mdpi.com |
| APP/PS1 Transgenic AD Mice | Hippocampus | Co-localization of Aβ and ONOO⁻ | Dual-channel imaging demonstrates the spatial correlation between amyloid plaques and areas of high peroxynitrite concentration. researchgate.net |
Quantitative Image Analysis and Data Interpretation in Tissue Sections
Visual data from microscopy must be translated into objective, quantitative metrics for rigorous scientific interpretation. nih.govfrontiersin.org For tissue sections stained with this compound, quantitative image analysis involves using specialized software (e.g., ImageJ/FIJI, Imaris, HALO) to measure the fluorescence intensity from the captured images. nih.govnih.gov
The process typically involves several steps. First, high-resolution images of the tissue sections, for example from the mouse hippocampus, are acquired. mdpi.com Next, regions of interest (ROIs) are defined. The software is then used to calculate the average fluorescence intensity within these ROIs for each channel (blue for Aβ, green for ONOO⁻). mdpi.com This data allows for statistical comparison between different experimental groups (e.g., AD mice vs. wild-type mice). nih.gov By quantifying the signal, researchers can objectively determine the extent of Aβ plaque burden and the level of associated nitrosative stress, providing a robust method for assessing disease progression or the efficacy of a potential therapy. licorbio.com
Factors Influencing this compound's Performance in Complex Biological Milieux
The performance of a fluorescent probe like this compound in a complex biological environment is not solely dependent on its intrinsic chemical properties. A variety of external factors can influence its accuracy, sensitivity, and reliability. evidentscientific.comnih.gov
One critical factor is the probe's stability under physiological conditions. Fluctuations in pH and temperature within cellular compartments or tissues can alter a fluorophore's quantum yield and emission spectra. evidentscientific.com The presence of other endogenous molecules can also interfere with the signal. For instance, a probe's selectivity is paramount; it must react specifically with its target (e.g., peroxynitrite) and not with other reactive oxygen or nitrogen species (ROS/RNS) that are abundant in biological systems. nih.govresearchgate.net
Furthermore, the local microenvironment plays a significant role. The polarity of the solvent surrounding the probe can cause shifts in its emission wavelength. evidentscientific.com In in vivo applications, factors such as blood-brain barrier (BBB) permeability are crucial for probes targeting neurological diseases. mdpi.com The probe must be able to reach its target in the brain in sufficient concentration. Finally, the potential for metabolic degradation of the probe by cellular enzymes can affect its effective concentration and lifespan in the system, influencing the reliability of long-term imaging studies. researchgate.net Careful consideration and control of these variables are essential for the successful application of this compound in biological research. nih.gov
| Influencing Factor | Potential Impact on this compound Performance |
|---|---|
| pH and Temperature | Can alter fluorescence quantum yield and emission intensity. evidentscientific.com |
| Cross-reactivity | Reaction with non-target reactive species could generate false-positive signals, reducing specificity. researchgate.net |
| Local Polarity | Changes in the polarity of the probe's microenvironment can cause shifts in emission wavelength. evidentscientific.com |
| Blood-Brain Barrier (BBB) Permeability | Crucial for in vivo brain imaging; insufficient permeability limits the probe's access to its target. mdpi.com |
| Metabolic Degradation | Breakdown of the probe by enzymes can reduce its effective concentration and signal stability over time. researchgate.net |
| Probe Concentration | Local variations in probe concentration can lead to intensity fluctuations unrelated to analyte levels. evidentscientific.com |
pH Sensitivity and Environmental Microviscosity Effects
The intracellular environment is not uniform; it features gradients of pH and variations in local viscosity. Investigating how these two parameters affect the fluorescence signal of this compound is crucial for the accurate interpretation of imaging data.
pH Sensitivity
The stability and reactivity of many fluorescent probes and their targets, such as peroxynitrite, can be influenced by the hydrogen ion concentration. mdpi.com Methodologies to assess the pH sensitivity of this compound involve systematic testing across a physiologically relevant pH range.
A standard method involves preparing a series of buffer solutions (e.g., phosphate-buffered saline) with pH values typically ranging from 4.0 to 9.0. The investigation proceeds in two stages. First, the fluorescence intensity of this compound alone is measured in each buffer to determine if the probe's intrinsic fluorescence is pH-dependent. Second, the target analyte (e.g., peroxynitrite) is introduced into each of the probe-containing buffer solutions, and the fluorescence response is recorded. This allows researchers to determine the optimal pH range for probe performance and to identify any pH levels where the probe's accuracy might be compromised. nih.govacs.org Results for a probe like this compound are often presented in a table that shows the fluorescence intensity under these different conditions.
Table 1: Illustrative pH-Dependence of this compound Fluorescence Intensity This table is based on typical methodologies for fluorescent probe characterization and does not represent actual experimental data for this compound.
| pH | Fluorescence Intensity (a.u.) - Probe Only | Fluorescence Intensity (a.u.) - Probe + Peroxynitrite | Net Response (Fold Change) |
| 4.0 | 105 | 250 | 2.4 |
| 5.0 | 102 | 480 | 4.7 |
| 6.0 | 100 | 1150 | 11.5 |
| 7.0 | 98 | 3500 | 35.7 |
| 7.4 | 99 | 3850 | 38.9 |
| 8.0 | 101 | 3600 | 35.6 |
| 9.0 | 103 | 2100 | 20.4 |
Data is hypothetical and for illustrative purposes.
Environmental Microviscosity Effects
Microviscosity, the microscopic viscosity experienced by molecules in their immediate vicinity within a cell, can significantly affect the behavior of fluorescent probes. Probes with rotating components, often called "molecular rotors," are particularly sensitive to microviscosity. a-star.edu.sg As local viscosity increases, the intramolecular rotation is hindered, which can lead to a measurable change in fluorescence lifetime and intensity. a-star.edu.sg
This compound is described as having a "highly rotating single bond," suggesting it may function as a molecular rotor. mdpi.com To investigate its sensitivity to microviscosity, researchers employ techniques like time-resolved fluorescence anisotropy. mdpi.commdpi.com This method involves exciting the probe with polarized light and measuring the subsequent emission's polarization over time. In a low-viscosity environment, the probe rotates more freely, leading to faster depolarization of the emitted light. In a high-viscosity environment, rotation is restricted, and the polarization is maintained for longer. By performing these measurements in solutions of known viscosity (e.g., glycerol-water mixtures), a calibration curve can be generated to correlate fluorescence anisotropy with microviscosity. nih.gov This allows for the quantitative mapping of microviscosity within cellular compartments.
Table 2: Illustrative Data from a Microviscosity Sensitivity Assay for a Molecular Rotor Probe This table is based on typical methodologies for fluorescent probe characterization and does not represent actual experimental data for this compound.
| Glycerol Content (%) | Viscosity (cP) | Fluorescence Lifetime (ns) | Fluorescence Anisotropy (r) |
| 0 | 0.89 | 1.2 | 0.05 |
| 20 | 1.76 | 1.8 | 0.11 |
| 40 | 5.11 | 2.5 | 0.19 |
| 60 | 16.5 | 3.4 | 0.28 |
| 80 | 85.0 | 4.1 | 0.35 |
Data is hypothetical and for illustrative purposes.
Interference from Endogenous and Exogenous Species
A crucial characteristic of a reliable biological probe is its selectivity for the target analyte over other molecules present in the biological system. Both endogenous (naturally occurring) and exogenous (externally introduced) species can potentially interfere with the probe's signal.
Interference from Endogenous Species
This compound is designed to detect peroxynitrite (ONOO⁻) and amyloid-beta (Aβ) plaques. mdpi.comresearchgate.net The biological milieu, however, contains a multitude of other reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide (O₂•−), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and nitric oxide (NO). rsc.orgnih.gov To validate this compound's selectivity, its fluorescence response is tested against a panel of these potentially interfering species.
The methodology involves incubating the probe with concentrations of these species that are physiologically relevant. rsc.org A highly selective probe will show a significant fluorescence enhancement only in the presence of its intended target (peroxynitrite), with negligible response to other ROS/RNS or common biological molecules like glutathione (B108866) and amino acids. acs.org The results of these selectivity tests are fundamental to confirming that the signal observed in a biological imaging experiment can be confidently attributed to the target analyte. qu.edu.sa
Table 3: Illustrative Selectivity Profile of a Peroxynitrite Probe This table is based on typical methodologies for fluorescent probe characterization and does not represent actual experimental data for this compound.
| Species (100 µM) | Target Analyte | Fluorescence Intensity (a.u.) | Relative Response vs. Target |
| Peroxynitrite (ONOO⁻) | Yes | 4500 | 100% |
| Hydrogen Peroxide (H₂O₂) | No | 120 | 0.4% |
| Superoxide (O₂•−) | No | 150 | 0.9% |
| Hydroxyl Radical (•OH) | No | 135 | 0.6% |
| Nitric Oxide (NO) | No | 110 | 0.2% |
| Glutathione (GSH) | No | 95 | -0.1% |
| Ascorbic Acid | No | 98 | 0.0% |
Data is hypothetical and for illustrative purposes. The relative response is calculated against the net response of the target analyte.
Interference from Exogenous Species
Exogenous compounds introduced into a model system can also interfere with probe performance. These can include components of the cell culture medium, pharmacological agents, or compounds used to induce a specific cellular state. For instance, in studies of oxidative stress, chemicals like lipopolysaccharide (LPS) or 3-morpholino-sydnonimine (SIN-1) are often used to stimulate the cellular production of peroxynitrite. nih.govmdpi.com
Methodologies to test for exogenous interference involve running parallel control experiments. The probe's fluorescence is measured in cells treated with the exogenous agent alone, without the stimulus that produces the target analyte. If the exogenous compound itself causes a change in fluorescence, this indicates interference. Similarly, antioxidants like ascorbic acid have the potential to reduce radical species and could interfere with detection. nih.gov Therefore, it is essential to characterize the probe's behavior in the presence of any and all exogenous compounds used in a given experimental model to avoid misinterpretation of the results.
Future Research Trajectories and Broader Academic Impact of Btnpo Type Probes
Integration of BTNPO with Advanced Analytical Platforms (e.g., Microfluidics, Biosensors)
The integration of this compound-type probes with advanced analytical platforms such as microfluidics and biosensors represents a significant future research direction. Microfluidic systems, often referred to as "lab-on-a-chip" technology, enable the manipulation of minute fluid volumes within microscale channels, offering enhanced sensitivity and reduced reagent consumption bioengineer.org. Biosensors, on the other hand, utilize biological recognition elements coupled with transducers to convert molecular interactions into quantifiable signals bioengineer.org.
Combining this compound-type probes with microfluidics can lead to the development of miniaturized, integrated, and automated analytical devices. This integration allows for efficient sample preparation, including filtration, pre-concentration, and purification, which is crucial for analyzing complex biological matrices bioengineer.org. Microfluidics also facilitates precise separation techniques, improving selectivity by isolating target analytes before detection bioengineer.org. The resulting microfluidic biosensors offer advantages such as rapid detection cycles, reduced contamination risk, and the potential for multiplexed analyses bioengineer.org.
The integration of biosensors with microfluidic platforms is a leading technology towards lab-on-a-chip and sensing applications in various fields, including environmental monitoring, biomedical applications, and point-of-care diagnostics mdpi.com. Microfluidic biosensors are increasingly integrated into microphysiological systems (MPSs), also known as organ-on-a-chip models, for in-line, real-time, and non-invasive sensing of target molecules nih.gov. This integration allows for continuous monitoring of cells in culture, overcoming limitations of traditional invasive and destructive characterization methods nih.gov.
Future research will likely focus on enhancing the detection throughput of these integrated systems, lowering costs, and developing new recognition elements and signal transduction methods mdpi.com. The potential applications extend to home health care, drug discovery, and food safety mdpi.com.
Here is a table summarizing the potential benefits of integrating this compound-type probes with advanced analytical platforms:
| Analytical Platform | Potential Benefits for this compound Probe Integration |
| Microfluidics | Miniaturization, automation, reduced reagent consumption, efficient sample preparation, precise separation, rapid analysis, reduced contamination, multiplexing capability. bioengineer.orgmdpi.com |
| Biosensors | Signal amplification, real-time detection, high sensitivity, portability, potential for in-line monitoring in complex systems. bioengineer.orgnih.gov |
| Integrated Microfluidic Biosensors | Synergistic advantages of both platforms, enabling complex biological assays in a compact format. bioengineer.orgmdpi.comnih.gov |
Computational Design and Predictive Modeling for Novel Probe Development
Computational design and predictive modeling are expected to play a crucial role in the development of novel this compound-type probes. These methods use algorithms and parameters to solve design problems and create data-informed solutions cuningham.com. In the context of chemical probes, computational approaches can help in the selection of appropriate probe sequences and the optimization of their binding to target molecules nih.gov.
Predictive modeling is particularly important for dealing with dynamic systems and estimating the trajectory and intermediate states of molecules during transformations frontiersin.org. For probe development, this can involve predicting the binding affinity, selectivity, and reactivity of potential probe candidates before their synthesis. Computational methods, such as molecular docking, can anticipate the interactions between a probe and its target biomolecule researchgate.net.
Supervised learning techniques, including neural networks, have been applied to predict deformation trajectories and can be relevant for modeling how probes interact within complex biological environments frontiersin.org. Hybrid approaches that combine physics-based simulations with machine learning also show promise in enhancing prediction accuracy and computational efficiency in predictive modeling frontiersin.org.
Future research will likely involve developing more sophisticated computational frameworks specifically tailored for designing chemical probes with desired properties. This could include algorithms that explore and refine chemical scaffolds based on defined parameters such as structural novelty, physicochemical attributes, potency, and selectivity researchgate.net. The integration of experimental data with computational models will be essential for validating predictions and iteratively improving probe design arxiv.org.
Expansion of this compound's Application to Other Reactive Species and Molecular Targets in Chemical Biology
This compound-type probes, building upon the foundational chemistry of the parent compound, have the potential to be expanded for the detection and study of a wider array of reactive species and molecular targets within the realm of chemical biology. Chemical biology utilizes chemical tools and approaches to study biological systems mpg.de. Chemical probes are specific small molecules that can selectively bind to or interact with biological targets, enabling the study of their function and characteristics researchgate.net.
While the specific initial targets or reactivity of this compound are not detailed in the provided context, the development of molecular probes in chemical biology is a dynamic field. Probes are designed to target various entities, including proteins, nucleic acids, and other small molecules researchgate.net. The design often involves incorporating reactive groups, scaffolds, linkers, and tags to enable specific functionalities like target engagement, enrichment, fluorescence, or bioorthogonal chemistries sigmaaldrich.com.
Reactive species, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS), are important in various biological processes and can also be targets for chemical probes mdpi.com. For example, probes for detecting ROS, RNS, and RSS have been developed and are commercially available mdpi.com. Expanding the application of this compound-type probes could involve modifying their structure to selectively react with or bind to different reactive species or specific molecular targets like enzymes, receptors, or nucleic acids.
Future research will focus on the rational design of this compound derivatives with tailored reactivity and selectivity profiles. This will require a deep understanding of the chemical mechanisms by which this compound interacts with its targets and how structural modifications influence these interactions. The goal is to create a toolkit of this compound-type probes capable of selectively reporting on or interfering with the activity of diverse biological molecules and pathways.
Contribution of this compound Research to Fundamental Understanding of Chemical Reactivity in Complex Systems
Research involving this compound-type probes is expected to contribute significantly to the fundamental understanding of chemical reactivity, particularly in complex biological systems. Understanding chemical reactivity at the molecular level is crucial in chemistry and related fields cambridge.org. While the structural and electronic features of individual molecules are relatively well understood, the influence of the surrounding environment, especially in complex solutions, on chemical reactivity is an active area of research frontiersin.org.
Complex systems, such as biological environments, involve intricate interactions between various molecules, including solvents, ions, and macromolecules. These interactions can significantly influence the reaction pathways and outcomes frontiersin.org. Studying how this compound-type probes interact and react within these complex matrices can provide valuable insights into the factors that govern chemical transformations in crowded and heterogeneous environments.
Conceptual Density Functional Theory (CDFT) is a powerful tool for understanding chemical reactivity by analyzing the electronic structure of molecules and identifying reactive sites numberanalytics.com. Applying computational methods like CDFT to study the reactivity of this compound and its derivatives in simulated complex environments could provide theoretical insights to complement experimental observations.
Research on this compound-type probes can help unravel the nature of chemical reactivity in complex systems by providing experimental platforms to monitor specific reactions in situ. By designing probes that respond to particular chemical events or species, researchers can gain a better understanding of reaction mechanisms, kinetics, and the influence of the local environment. This can contribute to a more comprehensive understanding of how chemical reactions occur in biological settings, moving beyond the study of isolated molecules in simple solutions frontiersin.org. The interplay between experiment and theory, where computational simulations help interpret experimental results, is crucial for unraveling the physical picture of underlying dynamics researchgate.net.
Ultimately, the knowledge gained from studying the reactivity of this compound-type probes in complex systems can have broader implications for various fields, including drug discovery, where understanding how small molecules interact with biological targets in a complex cellular environment is essential researchgate.net.
Here is a table summarizing the potential contributions of this compound research to understanding chemical reactivity:
| Aspect of Chemical Reactivity | Potential Contribution of this compound Research |
| Reactivity in Complex Systems | Providing experimental tools to study reactions in situ within biological or other complex matrices. frontiersin.org |
| Influence of Environment | Offering insights into how solvents, ions, and macromolecules affect probe reactivity and target interactions. frontiersin.org |
| Reaction Mechanisms | Enabling the monitoring of specific chemical events to elucidate reaction pathways and intermediates. cambridge.org |
| Validation of Computational Models | Providing experimental data to validate and refine computational models of chemical reactivity in complex environments. arxiv.orgresearchgate.net |
Q & A
Basic: How can I formulate a research question on Btnpo’s mechanism of action using established frameworks?
Methodological Answer:
Adopt the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure your question. For example:
- Population: Specific cell lines or organisms exposed to this compound.
- Intervention: this compound dosage or administration method.
- Comparison: Control groups without this compound or alternative compounds.
- Outcome: Measurable biomarkers (e.g., enzyme inhibition, gene expression).
This ensures specificity and alignment with testable hypotheses .
Advanced: How should I resolve contradictions in experimental data on this compound’s efficacy across studies?
Methodological Answer:
- Systematic Comparison : Tabulate variables (e.g., concentration, assay type, biological models) from conflicting studies to identify methodological disparities.
- Sensitivity Analysis : Test whether varying parameters (e.g., pH, temperature) replicate contradictions.
- Meta-Analysis : Statistically aggregate data to assess effect size heterogeneity. Address outliers using tools like Cochran’s Q-test .
Basic: What statistical methods are appropriate for determining sample size in this compound toxicity studies?
Methodological Answer:
- Power Analysis : Use software (e.g., G*Power) to calculate minimum sample size based on effect size (from prior studies), α (0.05), and power (≥0.8).
- Pilot Studies : Collect preliminary data to refine variability estimates. Consult statistical experts to avoid under/overpowered designs .
Advanced: How can ANOVA be applied to analyze this compound’s dose-dependent effects in multi-group experiments?
Methodological Answer:
- Design : Use one-way ANOVA for comparing mean outcomes across ≥3 dose groups. Ensure normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test).
- Post-Hoc Tests : Apply Tukey’s HSD to identify specific group differences. For non-parametric data, use Kruskal-Wallis with Dunn’s correction. Report effect sizes (e.g., η²) for clinical relevance .
Basic: Which frameworks ensure rigor when developing this compound-related research questions?
Methodological Answer:
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- PICO/PECO : Adapt for non-clinical contexts (e.g., substituting “Patient” with “Biological Model”). Validate through peer feedback and pilot reviews .
Advanced: How can interdisciplinary approaches enhance this compound research design?
Methodological Answer:
- Integrate Disciplines : Combine biochemical assays (e.g., HPLC for purity) with computational modeling (e.g., molecular docking simulations).
- Cross-Validation : Use triangulation—correlate in vitro, in vivo, and in silico data to strengthen conclusions. Document interdisciplinary assumptions to mitigate bias .
Basic: What steps validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Linearity : Test across a concentration range (e.g., 0.1–100 µg/mL) with R² ≥ 0.98.
- Recovery Studies : Spike known this compound amounts into matrices (e.g., plasma), ensuring recovery rates of 85–115%.
- Inter-Lab Reproducibility : Collaborate with external labs to confirm method robustness .
Advanced: How are ethical considerations addressed in this compound research involving human subjects?
Methodological Answer:
- Informed Consent : Disclose risks/benefits using non-technical language. Include opt-out clauses.
- IRB Approval : Submit protocols for review, emphasizing data anonymization and conflict of interest mitigation. Reference guidelines like the Declaration of Helsinki .
Advanced: How do I synthesize conflicting findings on this compound’s environmental impact?
Methodological Answer:
- Grey Literature Review : Include unpublished datasets (e.g., government reports) to fill evidence gaps.
- Weight-of-Evidence Analysis : Categorize studies by reliability (e.g., peer-reviewed > preprints) and consistency. Use causal criteria (e.g., Bradford Hill criteria) to assess plausibility .
Advanced: What strategies optimize this compound’s experimental parameters for reproducibility?
Methodological Answer:
- DOE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent type, stirring time).
- Pre-Registration : Document protocols on platforms like Open Science Framework to reduce publication bias. Share raw data via repositories (e.g., Zenodo) for external validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
